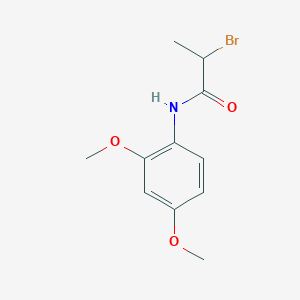

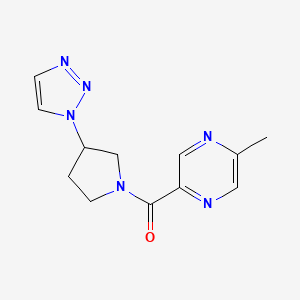

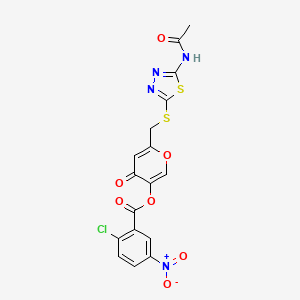

![molecular formula C8H8BrN3 B2368660 4-bromo-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine CAS No. 1783407-55-5](/img/structure/B2368660.png)

4-bromo-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-bromo-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound . It belongs to the family of pyrazolopyridines, which are bicyclic compounds formed by the fusion of a pyrazole and a pyridine ring . These compounds can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .

Synthesis Analysis

The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine . Later, Bulow synthesized three N-phenyl-3-methyl substituted derivatives starting from 1-phenyl-3-methyl-5-amino-pyrazole which was treated with 1,3-diketones in glacial AcOH .

Molecular Structure Analysis

The molecular structure of 1H-pyrazolo[3,4-b]pyridines has been confirmed by various methods including UV-vis, FT-IR, 1H-NMR, and 13C-NMR spectroscopy, high-resolution mass spectrometry (HRMS), thermogravimetric analysis (TG/DTG), and single-crystal X-ray diffraction .

Chemical Reactions Analysis

1H-pyrazolo[3,4-b]pyridines have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine . They present up to five diversity centers that allow a wide range of possible combinations of substituents capable of addressing different biological activities .

Physical And Chemical Properties Analysis

The molecular formula of 4-bromo-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine is C8H8BrN3 and its molecular weight is 226.07 g/mol . Other physical and chemical properties like melting point, boiling point, density, etc. are not clearly mentioned in the retrieved sources.

Applications De Recherche Scientifique

Synthesis of New Polyheterocyclic Ring Systems

4-Bromo-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine serves as a precursor for constructing new polyheterocyclic ring systems. It can react with various compounds to create pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine derivatives and other complex structures, significantly expanding the scope of heterocyclic chemistry (Abdel‐Latif et al., 2019).

Crystal Structure Analysis

The crystal structure analysis of derivatives of 4-bromo-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine has been extensively studied. These analyses are crucial for understanding the molecular interactions and geometric configurations of these compounds, which is essential in the field of crystallography (Quiroga et al., 2010).

Synthesis of 7-Azaindazole Chalcone Derivatives

The compound has been used in the synthesis of 7-azaindazole chalcone derivatives from 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde. These derivatives show significant potential in medicinal chemistry, especially in the development of new pharmacological agents (Chamakuri et al., 2016).

Advances in Pyrazolo[3,4-b]pyridine-Based Systems

There has been considerable progress in the chemistry of pyrazolo[3,4-b]pyridine and its derivatives. This includes synthesis, reactions, and understanding their biological activity, highlighting its versatile applications in chemical and biological research (El‐Bana et al., 2020).

Biological Studies and Substitution Reactions

The compound has also been studied for its biological applications and substitution reactions. Such studies are vital for understanding the compound's potential use in biological systems and its reactivity with various substituents (Omondi et al., 2018).

Orientations Futures

Given the interest in 1H-pyrazolo[3,4-b]pyridines due to their close similarity with the purine bases adenine and guanine, future research could focus on exploring their potential biomedical applications . Further studies could also aim to synthesize new derivatives and investigate their properties and applications.

Propriétés

IUPAC Name |

4-bromo-1,6-dimethylpyrazolo[3,4-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN3/c1-5-3-7(9)6-4-10-12(2)8(6)11-5/h3-4H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCTYUPBHWHJMRE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=NN(C2=N1)C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

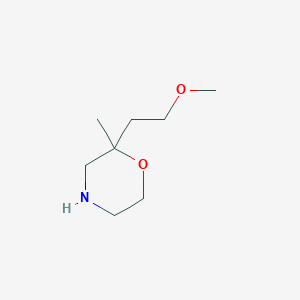

![(5R,7S)-N-(Cyanomethyl)-N-ethyl-2,5,7-trimethyl-5,7-dihydro-4H-pyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2368577.png)

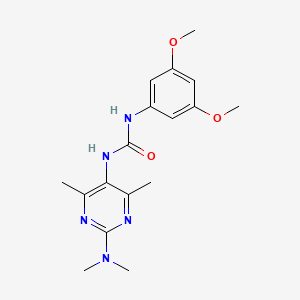

![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)propionamide](/img/structure/B2368580.png)

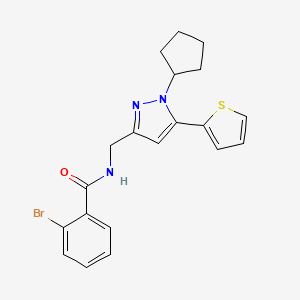

![1-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3-(naphthalen-1-ylmethyl)urea](/img/structure/B2368596.png)

![(E)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)benzofuran-2-carboxamide](/img/structure/B2368598.png)